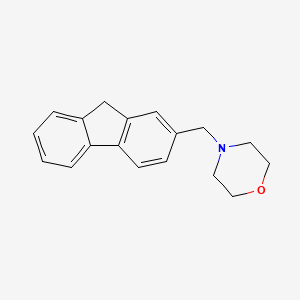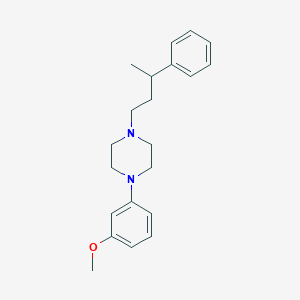![molecular formula C17H22N2O2 B3850855 1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3850855.png)
1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine
Descripción general
Descripción
1-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine, commonly known as Mefloquine, is a synthetic antimalarial drug that has been used for several decades to treat and prevent malaria. Mefloquine belongs to the class of drugs known as 4-quinoline methanols and is structurally related to quinine. Mefloquine has been found to be effective against the blood-stage parasites of Plasmodium falciparum, which is the most lethal species of malaria parasite.
Mecanismo De Acción
Mefloquine exerts its antimalarial activity by interfering with the heme detoxification pathway of the Plasmodium parasite. Mefloquine binds to the heme molecule, which is toxic to the parasite, and prevents its detoxification, leading to the accumulation of toxic heme and ultimately the death of the parasite.
Biochemical and Physiological Effects:
Mefloquine has been found to have several biochemical and physiological effects. Mefloquine has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics. Mefloquine has also been found to have an effect on the central nervous system, leading to the development of neuropsychiatric symptoms in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mefloquine has several advantages for use in laboratory experiments. Mefloquine is readily available and relatively inexpensive compared to other antimalarial drugs. Mefloquine is also effective against drug-resistant strains of Plasmodium falciparum. However, Mefloquine has some limitations, including its potential toxicity and the development of neuropsychiatric symptoms in some individuals.
Direcciones Futuras
There are several future directions for research on Mefloquine. One area of research is the development of new synthetic analogs of Mefloquine with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of Mefloquine in the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to better understand the mechanism of action of Mefloquine and its potential toxicity.
Aplicaciones Científicas De Investigación
Mefloquine has been extensively studied for its antimalarial properties and has been found to be effective against drug-resistant strains of Plasmodium falciparum. In addition to its antimalarial properties, Mefloquine has been found to have potential therapeutic applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-14-6-7-17(21-14)13-18-8-10-19(11-9-18)15-4-3-5-16(12-15)20-2/h3-7,12H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZYWZHUDATVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol](/img/structure/B3850774.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]morpholine](/img/structure/B3850789.png)
![[1-(3-phenylbutyl)-2-pyrrolidinyl]methanol](/img/structure/B3850790.png)
![2-[4-(4-ethylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3850796.png)

![4-(2,4-dichlorobenzyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3850802.png)
![1-(2,5-dimethylphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850803.png)
![4-{[methyl(1-naphthylmethyl)amino]methyl}-2-nitrophenol](/img/structure/B3850808.png)
![N,N-diethyl-1-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B3850819.png)


![1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B3850849.png)
![methyl 4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}benzoate](/img/structure/B3850862.png)
![N-[2-(1-piperidinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B3850863.png)